Cox-2-IN-16
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Overview
Description
Cox-2-IN-16 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins from arachidonic acid . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-16 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s selectivity and potency as a COX-2 inhibitor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often screened for enhanced COX-2 inhibitory activity and reduced side effects .
Scientific Research Applications
Cox-2-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of COX-2 inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent in inflammatory diseases.
Mechanism of Action
Cox-2-IN-16 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The molecular targets and pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory cytokines .
Comparison with Similar Compounds
Celecoxib: A widely used COX-2 inhibitor with anti-inflammatory and analgesic properties.
Rofecoxib: Another COX-2 inhibitor, previously withdrawn from the market due to cardiovascular risks.
Etoricoxib: Known for its high selectivity towards COX-2 and used in the treatment of osteoarthritis and rheumatoid arthritis.
Cox-2-IN-16 stands out due to its unique structural modifications, which may offer improved therapeutic profiles and reduced side effects compared to other COX-2 inhibitors .
Properties
Molecular Formula |
C19H12BrN3O2 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-7-5-13(6-8-14)19-21-17-3-1-2-4-18(17)22(19)15-9-11-16(12-10-15)23(24)25/h1-12H |
InChI Key |
VIBKTZQTBZTEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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